1-(cyclohexanecarbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
1-(Cyclohexanecarbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-sulfonamide derivative characterized by a cyclohexanecarbonyl group at the 1-position of the pyrazole ring and a diethyl-substituted sulfonamide moiety at the 4-position. Pyrazole-sulfonamides are a class of compounds widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory properties . The structural uniqueness of this compound lies in its bulky cyclohexanecarbonyl group, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-5-18(6-2)23(21,22)15-12(3)17-19(13(15)4)16(20)14-10-8-7-9-11-14/h14H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOWLSCIJYGCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclohexanecarbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole sulfonamide class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action, supported by data from various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H22N4O2S
- Molecular Weight : 342.43 g/mol
- CAS Number : [insert CAS number here if available]
The presence of the pyrazole ring and sulfonamide group is significant for its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, a study reported that new derivatives, including those similar to this compound, were evaluated for their effects on U937 human leukemia cells. The results indicated that certain derivatives had significant inhibitory effects on cell proliferation with half-maximal inhibitory concentrations (IC50) ranging from 10 to 30 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| MR-S1-13 | 10 | U937 |
| MR-S1-5 | 30 | U937 |
The mechanism of action for pyrazole sulfonamides often involves the inhibition of key enzymes and pathways associated with cell growth and survival. These compounds are known to inhibit protein glycation and exhibit antibacterial, antifungal, and anticancer properties . The sulfonamide moiety is particularly effective in targeting carbonic anhydrases, which play a crucial role in tumor growth and metastasis.
Antimicrobial Activity
In addition to their anticancer properties, pyrazole sulfonamides have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
Several studies have explored the biological efficacy of pyrazole sulfonamides:
- Study on Antiproliferative Effects : A series of pyrazole derivatives were synthesized and tested against U937 cells. Among them, MR-S1-13 exhibited the highest antiproliferative activity with an IC50 value of 10 µM .
- Antimicrobial Testing : A comprehensive evaluation was conducted to assess the antimicrobial effects of various pyrazole sulfonamides against clinical isolates. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Key Observations:
Structural Modifications and Lipophilicity: The target compound’s cyclohexanecarbonyl group introduces significant steric bulk compared to simpler analogs like N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. In contrast, chlorophenyl (8g) or methoxy-sulfamoylphenyl (9l) substituents enhance polarity, which may improve aqueous solubility but reduce membrane permeability .
Synthetic Yields and Stability :
- Derivatives with aromatic substituents (e.g., MR-S1-12, 8g) exhibit moderate to high yields (42–76%), suggesting robust synthetic routes . The discontinued status of N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride may indicate challenges in stability or scalability .
Spectroscopic Characteristics :
- IR spectra of analogs consistently show SO₂ stretching vibrations near 1384–1385 cm⁻¹, a hallmark of sulfonamide functionality . The target compound’s cyclohexanecarbonyl group would introduce additional C=O stretching near 1700 cm⁻¹, similar to compound 25 (1727 cm⁻¹) .
The cyclohexanecarbonyl group may modulate target binding affinity or resistance to enzymatic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
